molecular formula C27H27Cl2N3O B11108855 2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol

2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol

Cat. No.: B11108855
M. Wt: 480.4 g/mol
InChI Key: LITHVWGOKQDLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[55]undec-4-en-2-yl]-4-chlorophenol is a complex organic compound with a unique spirocyclic structure This compound features a triazaspiro undecane core, which is a bicyclic system containing nitrogen atoms, and is substituted with benzyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[55]undec-4-en-2-yl]-4-chlorophenol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attacks .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in product quality. The use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and attainment of high-purity final products .

Chemical Reactions Analysis

Types of Reactions

2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the triazaspiro core and aromatic substituents allows for strong binding interactions with biological macromolecules, leading to its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol lies in its combination of the triazaspiro core with benzyl and chlorophenyl groups. This structural arrangement imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H27Cl2N3O

Molecular Weight

480.4 g/mol

IUPAC Name

2-[9-benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol

InChI

InChI=1S/C27H27Cl2N3O/c28-21-8-6-20(7-9-21)24-17-25(23-16-22(29)10-11-26(23)33)31-27(30-24)12-14-32(15-13-27)18-19-4-2-1-3-5-19/h1-11,16,25,31,33H,12-15,17-18H2

InChI Key

LITHVWGOKQDLLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12NC(CC(=N2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)O)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.